molecular formula C17H28N2O2 B15044167 2-butyl-2-hydroxy-N'-(4-methylphenyl)hexanehydrazide

2-butyl-2-hydroxy-N'-(4-methylphenyl)hexanehydrazide

Cat. No.: B15044167
M. Wt: 292.4 g/mol
InChI Key: SYBYIVKSULWSGF-UHFFFAOYSA-N
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Description

2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide is an organic compound with the molecular formula C₁₇H₂₈N₂O₂. It is known for its unique chemical structure, which includes a butyl group, a hydroxy group, and a methylphenyl group attached to a hexanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide typically involves the reaction of 2-butyl-2-hydroxyhexanehydrazide with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate the expression of microRNAs, leading to neuroprotective effects. The compound’s ability to regulate the Bach1/HO-1 signaling pathway is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-2-hydroxy-N’-(4-methylphenyl)hexanehydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-butyl-2-hydroxy-N'-(4-methylphenyl)hexanehydrazide

InChI

InChI=1S/C17H28N2O2/c1-4-6-12-17(21,13-7-5-2)16(20)19-18-15-10-8-14(3)9-11-15/h8-11,18,21H,4-7,12-13H2,1-3H3,(H,19,20)

InChI Key

SYBYIVKSULWSGF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)O

Origin of Product

United States

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